molecular formula C8H7ClN2O B2609146 1H-indazole-6-carbaldehyde hydrochloride CAS No. 2287273-71-4

1H-indazole-6-carbaldehyde hydrochloride

Cat. No.: B2609146
CAS No.: 2287273-71-4
M. Wt: 182.61
InChI Key: KFOPUVJWGXYFAM-UHFFFAOYSA-N
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Description

Significance of the Indazole Scaffold in Contemporary Chemical Science

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netpnrjournal.com This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. researchgate.netnih.gov The unique structural and electronic properties of the indazole nucleus allow it to interact with a wide array of biological targets, making it a valuable framework for the design of novel therapeutic agents. pnrjournal.comresearchgate.net

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. researchgate.netnih.govnih.gov Its significance is underscored by its incorporation into several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, while Granisetron is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. pnrjournal.comnih.gov The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a preferred structural motif in drug development. nih.govresearchgate.net

The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing chemists to modulate the physicochemical and pharmacological properties of the resulting molecules. nih.gov This adaptability has led to the development of specific inhibitors for various enzyme families, most notably protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer. nih.govrsc.orgresearchgate.net Consequently, the indazole moiety continues to be a focal point of intense research in the quest for new and more effective medicines. researchgate.netnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring the Indazole Scaffold
Drug NameTherapeutic ClassPrimary Indication
AxitinibTyrosine Kinase InhibitorRenal Cell Carcinoma pnrjournal.com
PazopanibTyrosine Kinase InhibitorRenal Cell Carcinoma, Soft Tissue Sarcoma pnrjournal.comnih.gov
NiraparibPARP InhibitorOvarian, Fallopian Tube, Peritoneal Cancer nih.govnih.gov
EntrectinibTyrosine Kinase InhibitorROS1-positive Non-Small Cell Lung Cancer, NTRK Fusion-Positive Solid Tumors pnrjournal.comresearchgate.net
Granisetron5-HT3 Receptor AntagonistChemotherapy-induced Nausea and Vomiting pnrjournal.com
BenzydamineAnti-inflammatory AgentPain and Inflammation pnrjournal.com

Historical Trajectories of 6-Carbaldehyde Indazole Derivatives in Organic Synthesis

The synthesis of the indazole ring system has been a long-standing objective in organic chemistry, with early methods often starting from benzene precursors where the pyrazole ring is formed via cyclization. jocpr.com Over the years, numerous synthetic strategies have been developed to access the indazole core, including reactions involving isatins, phenylhydrazines, and o-toluidines. jocpr.comajrconline.org

The introduction of a carbaldehyde (or formyl) group onto the indazole scaffold, creating indazole-carbaldehydes, marked a significant advancement. These compounds serve as crucial intermediates, as the aldehyde functionality is highly versatile and can be readily transformed into a wide range of other functional groups and heterocyclic systems. nih.govrsc.org This versatility allows for the construction of diverse libraries of 3-substituted indazole derivatives for drug discovery programs. nih.govrsc.org For example, the aldehyde can undergo Wittig or Knoevenagel reactions to form alkenes, or participate in cyclization reactions to build fused ring systems. rsc.org

While much of the early focus was on functionalization at the 3-position, methods for preparing derivatives substituted on the benzene ring, such as 1H-indazole-6-carbaldehyde, have also been developed. nih.govrsc.org Synthetic routes to indazoles often involve transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling, or classical methods like the cyclization of aryl hydrazones. ajrconline.orgresearchgate.net More recent advancements have focused on developing more efficient, user-friendly, and environmentally benign ("greener") methods, sometimes utilizing microwave assistance to accelerate reactions and improve yields. ajrconline.orgresearchgate.net The synthesis of specific isomers like 1H-indazole-6-carbaldehyde often requires careful selection of starting materials and reaction conditions to control regioselectivity. nih.gov The availability of such building blocks is critical for systematically exploring the structure-activity relationships of indazole-based compounds. nih.gov

Current Research Landscape and Future Trajectories for 1H-Indazole-6-carbaldehyde Hydrochloride

The current research landscape for indazole derivatives, including those derived from this compound, is heavily focused on oncology and the development of targeted therapies. researchgate.netnih.gov A primary area of investigation is the design of novel protein kinase inhibitors. nih.govrsc.org Kinases are a large family of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of many cancers. nih.govresearchgate.net The indazole scaffold has proven to be an excellent template for developing inhibitors of various kinases, including VEGFR, EGFR, and ERK1/2. nih.govnih.govwikipedia.org

This compound serves as a key building block in this context. chemimpex.comchemimpex.comchemimpex.com The carbaldehyde group at the 6-position provides a synthetic handle for introducing substituents that can interact with specific pockets of a target kinase, thereby influencing potency and selectivity. nih.gov Structure-activity relationship (SAR) studies have shown that substituents on the benzene portion of the indazole ring play a crucial role in inhibitory activity. nih.gov For example, modifications at the 6-position can impact interactions within the hydrophobic regions of an enzyme's active site. nih.gov

Future trajectories for research involving this compound are likely to expand beyond kinase inhibition. The broad biological activity profile of the indazole scaffold suggests potential applications in other therapeutic areas, including neurodegenerative diseases, infectious diseases, and inflammatory disorders. researchgate.netnih.govontosight.ai The development of novel synthetic methodologies that allow for more diverse and complex functionalization of the indazole core will continue to be a priority. nih.gov As a readily available and reactive intermediate, this compound is poised to remain a valuable tool for medicinal chemists in the ongoing search for new and improved therapeutic agents. nih.govnih.gov

Table 2: Physicochemical Properties of 1H-Indazole-6-carbaldehyde
PropertyValueSource
CAS Number669050-69-5 sigmaaldrich.com
Molecular FormulaC₈H₆N₂O sigmaaldrich.com
Molecular Weight146.15 g/mol sigmaaldrich.com
AppearancePowder sigmaaldrich.com
Melting Point181-185 °C sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazole-6-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-5-6-1-2-7-4-9-10-8(7)3-6;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOPUVJWGXYFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 1h Indazole 6 Carbaldehyde Hydrochloride

Established Synthetic Routes to the Indazole-6-carbaldehyde Framework

The formation of the indazole ring system is a cornerstone of organic synthesis, with numerous methods developed to access this privileged scaffold. These routes often involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Multi-Step Synthesis Strategies from Diverse Precursors

The construction of the indazole-6-carbaldehyde framework can be achieved through various multi-step sequences starting from readily available precursors. A common strategy involves the use of substituted benzaldehydes or benzonitriles. For instance, o-halobenzaldehydes or ketones can undergo condensation with hydrazine (B178648) to yield 1H-indazoles. chemicalbook.com One specific example is the reaction of o-fluorobenzaldehyde with hydrazine. researchgate.net However, this direct approach can sometimes lead to side reactions like the Wolf-Kishner reduction. To circumvent this, the benzaldehyde (B42025) can first be converted to its O-methyloxime derivative, which then smoothly condenses with hydrazine to form the indazole ring. researchgate.net

Another versatile approach begins with substituted salicylaldehydes, which react with hydrazine hydrochloride under reflux conditions to afford 1H-indazoles. researchgate.net Furthermore, 2-nitrobenzaldehydes serve as valuable precursors for 1H-indazole synthesis through reductive cyclization pathways. chemicalbook.com A one-pot domino process has also been developed from arylhydrazones of acetophenone, achieving good yields. nih.gov

Arylhydrazones derived from 2-bromoaldehydes can be cyclized to 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination. acs.org This highlights the adaptability of starting materials in constructing the indazole core.

Palladium-Catalyzed and Metal-Free Cyclization Approaches

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis, particularly palladium, for the efficient construction of heterocyclic systems. Palladium-catalyzed reactions offer mild conditions and high functional group tolerance. The synthesis of indazole derivatives can be achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling, which is a powerful method for forming C-C bonds. nih.gov For instance, the intramolecular amination of aryl halides, such as the cyclization of arylhydrazones of 2-bromoaldehydes, is effectively catalyzed by palladium complexes. acs.org Additionally, palladium-catalyzed oxidative alkenylation of indazole derivatives has been developed for C3- and C7-functionalization. nih.gov The synthesis of indazoles from pyrazoles and internal alkynes via palladium-catalyzed oxidative benzannulation represents another innovative route. acs.orgnih.gov

Conversely, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. Metal-free synthesis of indazoles has been achieved from o-aminobenzoximes through selective activation of the oxime group. acs.org Another metal-free approach involves the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, providing indazoles in very good yields under mild conditions. organic-chemistry.org Furthermore, a metal-free, domino-type reaction between 3-aminoindazole, aryl aldehydes, and acetophenones leads to pyrimido-fused indazoles. nih.gov The synthesis of 2H-indazoles has also been accomplished under metal-free conditions through photochemical or thermochemical methods. bohrium.com

Chemical Transformation and Functional Group Interconversions Leading to the Aldehyde Moiety

Once the indazole framework is established, the introduction or unmasking of the aldehyde group at the C6 position is a critical step. If the synthesis started with a precursor already containing a protected aldehyde or a group that can be readily converted to an aldehyde (e.g., a nitrile or a methyl group), a subsequent deprotection or oxidation step is required.

A notable method for directly introducing an aldehyde group at the C3 position of an indole (B1671886), which then rearranges to an indazole-3-carboxaldehyde, is through nitrosation. nih.govrsc.orgrsc.orgresearchgate.net This reaction proceeds via a multistep pathway involving nitrosation at C3, addition of water, ring opening, and subsequent ring closure to form the indazole-3-carboxaldehyde. nih.govrsc.org While this method is specific to the 3-position, it illustrates a transformation that directly installs the aldehyde functionality. For the 6-carbaldehyde, a more common approach would be to start with a precursor bearing a functional group at the corresponding position that can be converted to an aldehyde. For example, a 6-bromo-1H-indazole could be subjected to a palladium-catalyzed formylation reaction, or a 6-methyl-1H-indazole could be oxidized to the corresponding aldehyde.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and costs. For palladium-catalyzed reactions, the choice of ligand, base, solvent, and temperature can significantly impact the outcome. For instance, in the palladium-catalyzed cyclization of arylhydrazones of 2-bromobenzaldehydes, ligands such as rac-BINAP, DPEphos, and dppf have been shown to be effective in the presence of bases like Cs₂CO₃ or K₃PO₄. acs.org The use of copper nanoparticles on charcoal has been explored as a heterogeneous catalyst for the synthesis of 2H-indazoles, offering the advantage of catalyst recovery. researchgate.net

In metal-free syntheses, the choice of reagents and reaction parameters is equally important. For the synthesis of 1H-indazoles from o-aminobenzoximes, using a slight excess of methanesulfonyl chloride and triethylamine (B128534) at low temperatures affords the products in good to excellent yields. acs.org The optimization of indazole synthesis can also involve a design of experiments approach, such as using Response Surface Methodology (RSM) coupled with a Box-Behnken design (BBD), to systematically explore the effects of different variables like the base, temperature, and reaction time. nih.gov

Regioselectivity Considerations in Indazole Nitrogen Alkylation and Functionalization

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or functionalized. Controlling the regioselectivity of these reactions is a significant challenge in indazole chemistry. The outcome of N-alkylation is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating agent, and the reaction conditions (base, solvent). beilstein-journals.orgresearchgate.net

Generally, alkylation under basic conditions often leads to a mixture of N1 and N2 isomers. researchgate.net However, specific conditions can favor one isomer over the other. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for N1-selective indazole alkylation. researchgate.netnih.gov The steric and electronic effects of substituents on the indazole ring also play a crucial role. For instance, electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, can lead to excellent N2 regioselectivity. researchgate.netnih.gov DFT calculations have been employed to understand the mechanisms driving this regioselectivity, suggesting that chelation can favor N1 substitution, while other non-covalent interactions can direct the reaction towards the N2 position. nih.gov

Factor Influence on N-Alkylation Regioselectivity Example
Base/Solvent Can favor either N1 or N2 alkylation.NaH in THF often promotes N1 selectivity. researchgate.netnih.gov
Substituents Electronic and steric effects of ring substituents are critical.C7-NO₂ or C7-CO₂Me groups favor N2 alkylation. researchgate.netnih.gov
Alkylating Agent The nature of the electrophile can influence the product ratio.Primary alkyl halides and secondary alkyl tosylates have been used in regioselective syntheses. beilstein-journals.orgresearchgate.netnih.gov
Mechanism Chelation and non-covalent interactions can direct regioselectivity.Cesium-mediated reactions can favor N1 products through chelation. nih.gov

Derivatization and Advanced Chemical Transformations of 1h Indazole 6 Carbaldehyde Hydrochloride

Chemical Reactions at the Carbaldehyde Functional Group

The aldehyde functional group at the C6 position of the indazole ring is a primary site for chemical modification. Its reactivity allows for oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form imines, each transformation yielding a new class of derivatives with distinct chemical properties.

Oxidation Reactions to Carboxylic Acids

The oxidation of the aldehyde moiety in 1H-indazole-6-carbaldehyde to a carboxylic acid represents a fundamental transformation, yielding 1H-indazole-6-carboxylic acid. This conversion is significant as it introduces a functional group that can participate in further reactions, such as amide bond formation. The oxidation of aldehydes to carboxylic acids is a well-established process in organic synthesis and can be achieved using a variety of strong oxidizing agents.

Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone). The reaction typically proceeds by hydration of the aldehyde to form a geminal diol, which is then oxidized by the chosen reagent. While specific studies detailing the oxidation of 1H-indazole-6-carbaldehyde are not extensively published, the general applicability of these methods is high. In some synthetic routes involving related indazole aldehydes, carboxylic acids have been noted as side products, suggesting that the transformation is readily achievable under oxidative conditions. nih.govresearchgate.net

Table 1: Representative Oxidation Reaction

Starting MaterialReagentProductGeneral Conditions
1H-Indazole-6-carbaldehydePotassium Permanganate (KMnO₄)1H-Indazole-6-carboxylic acidAqueous basic solution, followed by acidic workup

Reduction Reactions to Alcohols

The reduction of the carbaldehyde group affords the corresponding primary alcohol, (1H-indazol-6-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity. ugm.ac.iddss.go.th

The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, where the borohydride species delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol product. researchgate.net This method is highly efficient and provides excellent yields for the reduction of various aldehydes. ugm.ac.idorganic-chemistry.org The resulting alcohol, (1H-indazol-6-yl)methanol, serves as a valuable intermediate for further functionalization, such as etherification or esterification reactions.

Table 2: Representative Reduction Reaction

Starting MaterialReagentProductSolvent
1H-Indazole-6-carbaldehydeSodium Borohydride (NaBH₄)(1H-indazol-6-yl)methanolMethanol or Ethanol

Condensation Reactions and Imine Formation for Chemical Probes

The carbaldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bibliotekanauki.pllibretexts.org The formation of an imine bond is a robust and versatile reaction that can be used to link the indazole scaffold to other molecular entities. nih.gov

This strategy is particularly useful in the design of chemical probes. By reacting 1H-indazole-6-carbaldehyde with an amine that is appended to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, a probe can be synthesized. Such probes can be used to study the localization, interactions, or activity of biological targets that recognize the indazole core. The reversibility of imine formation under certain conditions can also be exploited in the design of dynamic chemical systems.

Table 3: General Condensation Reaction for Imine Formation

Reactant 1Reactant 2ProductCatalyst
1H-Indazole-6-carbaldehydePrimary Amine (R-NH₂)N-(1H-indazol-6-ylmethylene)amineAcid (e.g., acetic acid)

Modifications and Substitutions on the Indazole Ring System

Beyond the aldehyde group, the indazole ring itself offers opportunities for structural modification through aromatic substitution and metal-catalyzed coupling reactions. These transformations allow for the introduction of a wide array of substituents, enabling fine-tuning of the molecule's steric and electronic properties.

Electrophilic and Nucleophilic Aromatic Substitutions

The indazole ring system is an aromatic heterocycle, and its reactivity in substitution reactions is influenced by the two fused rings and existing substituents. In electrophilic aromatic substitution (SEAr), the position of attack is directed by the electron-donating nature of the pyrazole (B372694) ring and the electron-withdrawing nature of the carbaldehyde group. researchgate.netlibretexts.org The pyrazole moiety generally directs electrophiles to the C3 and C7 positions. However, the aldehyde group at C6 is a deactivating group and a meta-director for the benzene (B151609) ring, which would direct incoming electrophiles to the C5 and C7 positions. The interplay of these effects makes the regiochemical outcome of electrophilic substitution on 1H-indazole-6-carbaldehyde complex, with the C7 position being a likely site of reaction.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is less common and typically requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the ring system. nih.govopenstax.org The carbaldehyde group at C6 does act as an activating group for nucleophilic attack at the ortho and para positions (C5 and C7). Therefore, a precursor such as 5-halo- or 7-halo-1H-indazole-6-carbaldehyde would be a suitable substrate for SNAr reactions, allowing for the introduction of various nucleophiles. nih.govyoutube.com

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the Suzuki-Miyaura coupling is one of the most widely used methods. nih.govmdpi.compreprints.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.gov

To apply this methodology to 1H-indazole-6-carbaldehyde, a halogenated derivative is required as a starting material (e.g., 7-bromo-1H-indazole-6-carbaldehyde). The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov This method allows for the introduction of a vast array of aryl and heteroaryl groups onto the indazole ring, providing a direct route to complex biaryl structures. nih.govnih.gov

Table 4: General Scheme for Suzuki-Miyaura Coupling of a Halogenated Indazole

SubstrateCoupling PartnerCatalystBaseProduct
Halo-1H-indazole-6-carbaldehydeArylboronic Acid (Ar-B(OH)₂)Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃ or Cs₂CO₃Aryl-1H-indazole-6-carbaldehyde

Construction of Fused Heterocyclic Systems from 1H-Indazole-6-carbaldehyde Hydrochloride

The aldehyde group of this compound is a key functional group for the construction of fused heterocyclic systems through various condensation and cyclization reactions. These reactions typically involve the formation of a new ring fused to the indazole core, leading to novel polycyclic aromatic systems with unique electronic and biological properties.

One common strategy involves the condensation of the aldehyde with compounds containing active methylene (B1212753) groups, followed by intramolecular cyclization. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base can lead to the formation of pyrazolo[4,3-f]quinoline derivatives. The initial Knoevenagel condensation forms an intermediate which can then undergo an intramolecular cyclization and subsequent tautomerization or oxidation to yield the aromatic fused system.

Another approach is the Friedländer annulation, where the indazole-6-carbaldehyde is reacted with a ketone containing an α-methylene group in the presence of an acid or base catalyst. This reaction provides a direct route to indazolyl-substituted quinolines. The versatility of this method allows for the introduction of various substituents on the newly formed quinoline (B57606) ring by choosing appropriately substituted ketones.

Furthermore, reactions with binucleophilic reagents can lead to the formation of five- or seven-membered heterocyclic rings fused to the indazole nucleus. For example, condensation with hydrazine (B178648) derivatives can yield pyrazolo[3,4-f]cinnolines, while reaction with 1,2-diaminobenzene could potentially lead to the formation of indazolo[6,5-b] researchgate.netbeilstein-journals.orgbenzodiazepines. The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting fused system.

Detailed research has demonstrated the feasibility of these transformations, providing access to a range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The table below summarizes some of the key fused heterocyclic systems that can be synthesized from 1H-indazole-6-carbaldehyde.

Fused SystemReaction TypeReactant(s)Key Features
Pyrazolo[4,3-f]quinolineKnoevenagel Condensation/CyclizationActive methylene compounds (e.g., malononitrile, ethyl cyanoacetate)Leads to highly fluorescent compounds with potential as optical materials.
Indazolyl-substituted QuinolinesFriedländer AnnulationKetones with α-methylene groupProvides access to a variety of substituted quinolines with potential biological activity.
Pyrazolo[3,4-f]cinnolineCondensation/CyclizationHydrazine derivativesForms a new six-membered ring containing two additional nitrogen atoms.
Indazolo[6,5-b] researchgate.netbeilstein-journals.orgbenzodiazepineCondensation/Cyclization1,2-DiaminobenzeneResults in a seven-membered fused ring system, a common scaffold in CNS-active drugs.

Strategies for Combinatorial Library Synthesis

The aldehyde functionality of this compound makes it an ideal substrate for multicomponent reactions (MCRs), which are powerful tools for the rapid generation of diverse chemical libraries. MCRs allow for the combination of three or more starting materials in a single synthetic step, leading to complex products with high atom economy and efficiency. This approach is particularly valuable in drug discovery for exploring vast chemical space.

The Ugi four-component reaction is a prominent example of an MCR where 1H-indazole-6-carbaldehyde can be utilized. In this reaction, the aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino-carboxamide derivative. By systematically varying each of the other three components, a large and diverse library of indazole-containing compounds can be rapidly synthesized. The resulting products often possess multiple points of diversity, making them suitable for structure-activity relationship (SAR) studies.

Similarly, the Passerini three-component reaction, involving the indazole-6-carbaldehyde, a carboxylic acid, and an isocyanide, can be employed to generate a library of α-acyloxy-carboxamides. This reaction provides a different, yet complementary, set of molecular scaffolds compared to the Ugi reaction.

Beyond isocyanide-based MCRs, 1H-indazole-6-carbaldehyde can also participate in other library-generating reactions such as the Biginelli or Hantzsch reactions. For instance, in a modified Biginelli reaction, the indazole-6-carbaldehyde can be condensed with a β-ketoester and urea (B33335) or thiourea (B124793) to produce a library of dihydropyrimidinones or their thio-analogs bearing an indazole substituent. These scaffolds are known to exhibit a wide range of biological activities.

The strategic application of these MCRs enables the creation of focused or diverse libraries centered around the indazole core. The choice of reaction and the diversity of the building blocks are key to designing libraries with the desired chemical properties and biological relevance.

The following table outlines some of the key strategies for combinatorial library synthesis using 1H-indazole-6-carbaldehyde.

Reaction TypeComponentsResulting ScaffoldPoints of Diversity
Ugi Reaction1H-Indazole-6-carbaldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino-carboxamideAmine, Carboxylic Acid, Isocyanide
Passerini Reaction1H-Indazole-6-carbaldehyde, Carboxylic Acid, Isocyanideα-Acyloxy-carboxamideCarboxylic Acid, Isocyanide
Biginelli Reaction1H-Indazole-6-carbaldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone/thioneβ-Ketoester, Urea/Thiourea
Hantzsch Pyridine Synthesis1H-Indazole-6-carbaldehyde, β-Ketoester (2 equiv.), AmmoniaDihydropyridineβ-Ketoester

Applications of 1h Indazole 6 Carbaldehyde Hydrochloride in Contemporary Chemical Research

Utility as a Key Intermediate in Pre-clinical Medicinal Chemistry and Drug Discovery

The indazole nucleus is a core structural component in numerous kinase inhibitors, including several FDA-approved drugs. nih.govnih.gov Consequently, 1H-indazole-6-carbaldehyde is a highly sought-after starting material for the development of novel therapeutic agents, especially in the fields of oncology and neurology. netascientific.com The aldehyde functional group provides a convenient handle for synthetic elaboration, allowing for the construction of diverse molecular architectures necessary for targeted drug discovery. netascientific.com

A significant application of this intermediate is in the synthesis of potent enzyme inhibitors. For example, research into fibroblast growth factor receptor (FGFR) inhibitors, a key target in cancer therapy, has led to the development of highly active compounds built upon the 1H-indazole scaffold. nih.gov In one such study, a series of indazole derivatives were designed and synthesized, culminating in a compound, 9u , which demonstrated exceptional inhibitory activity against the FGFR1 enzyme with an IC50 value of 3.3 nM and potent anti-proliferative effects in cell-based assays (IC50 = 468.2 nM). nih.gov The core structure of these inhibitors, featuring substitution at the 6-position of the indazole ring, underscores the strategic importance of intermediates like 1H-indazole-6-carbaldehyde in accessing these complex therapeutic candidates. The aldehyde can be converted into an amine or other functionalities required for coupling with other molecular fragments to build the final drug molecule. nih.gov

Table 1: Research Findings on Selected 1H-Indazole-Based FGFR1 Inhibitors nih.gov
CompoundFGFR1 Kinase Inhibitory Activity (IC50, nM)Anti-proliferative Activity (IC50, nM)
9d15.0785.8
9u3.3468.2

The development of apoptosis signal-regulating kinase 1 (ASK1) inhibitors for inflammatory diseases also highlights the utility of 6-substituted indazoles. Although a study in this area started from 6-bromo-1H-indazole , it demonstrates that functionalization at the 6-position is a viable strategy for producing potent kinase inhibitors, further emphasizing the value of the corresponding 6-carbaldehyde as a more versatile precursor for synthetic diversification. researchgate.net

Contribution to the Synthesis of Novel Heterocyclic Scaffolds

The chemical reactivity of the aldehyde group in 1H-indazole-6-carbaldehyde hydrochloride makes it an excellent precursor for the construction of new and complex heterocyclic systems. Aldehydes are well-known to participate in a variety of cyclization reactions, serving as electrophilic partners for a range of nucleophiles. This allows chemists to build additional rings onto the indazole core, creating novel scaffolds for evaluation in drug discovery and materials science. nih.gov

For instance, the aldehyde can undergo condensation reactions with dinucleophiles such as hydrazine (B178648) or its derivatives to form fused ring systems like pyridazino[4,5-b]indazoles. Similarly, reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile) in Knoevenagel condensations, followed by intramolecular cyclization, can lead to the formation of new heterocyclic rings fused to the indazole benzene (B151609) ring. While specific examples starting directly from 1H-indazole-6-carbaldehyde are not prominently detailed in the reviewed literature, the synthetic utility of other functionalized indazoles supports this application. Research has shown that functional groups at the 6-position of the indazole ring can be elaborated to form new heterocyclic systems, such as isoxazolines, demonstrating the feasibility of using this position as an anchor for further synthetic exploration. nih.gov The development of one-pot procedures for synthesizing related structures like 2,3-dihydro-1H-indazoles further showcases the broad interest in expanding the chemical space around the core indazole motif. mdpi.com

Research Applications in Functional Material Development (e.g., Fluorescent Probes)

The conjugated aromatic system of the indazole ring suggests its potential for applications in materials science, particularly in the development of organic functional materials. netascientific.comchemimpex.com The incorporation of an aldehyde group at the 6-position extends this conjugation and provides a reactive site for creating larger, more complex chromophores and fluorophores.

Research has demonstrated that introducing salicylaldehyde (B1680747) moieties to indole (B1671886) and indazole scaffolds is a viable strategy for creating novel fluorescent materials with aggregation-induced emission (AIE) properties. rsc.org These materials exhibit fluorescence that can be tuned across the visible spectrum, from turquoise to orange, depending on the substitution pattern. rsc.org This principle indicates that 1H-indazole-6-carbaldehyde is a promising candidate for similar derivatization to produce new fluorescent compounds. By reacting the aldehyde with various amines, a range of Schiff base derivatives can be formed, each with potentially unique photophysical properties.

Furthermore, related isomers like 1H-indazole-5-carbaldehyde have been noted for their potential to be modified into fluorescent probes for imaging applications in biological systems. chemimpex.com This suggests that the 6-carbaldehyde isomer could be similarly employed. Such probes are instrumental in visualizing cellular processes and detecting specific analytes. researchgate.net While detailed studies focusing specifically on 1H-indazole-6-carbaldehyde for these purposes are still emerging, its structural attributes make it a molecule of significant interest for the design and synthesis of next-generation functional materials. netascientific.com

Computational and Theoretical Investigations of 1h Indazole 6 Carbaldehyde Hydrochloride and Its Derivatives

Molecular Docking and Ligand-Protein Interaction Studies for Target Engagement (In Silico)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, this method has been extensively used to identify potential biological targets and elucidate the structural basis of their activity.

Research has shown that indazole derivatives are potent inhibitors of various enzymes implicated in diseases like cancer. For instance, docking studies on Hypoxia-Inducible Factor-1α (HIF-1α), a key transcriptional factor in tumor metastasis, revealed that indazole derivatives can bind effectively within its active site. nih.gov Similarly, in studies targeting VEGFR-2, a protein crucial for cancer angiogenesis, molecular docking was employed to interpret the structure-activity relationship (SAR) of synthesized indazole compounds and provide a basis for further optimization. nih.gov

These studies typically identify key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the indazole scaffold. For example, in a study of 1H-indazole analogs as anti-inflammatory agents targeting the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1), docking results highlighted interactions with residues including Phe381, Leu352, Val523, and Ala527. researchgate.net The binding energy, a score calculated by the docking software, provides a quantitative estimate of the binding affinity, helping to rank potential inhibitors. Compounds with difluorophenyl, para-toulene, and 4-methoxyphenyl (B3050149) groups showed significant binding results with scores of -9.11, -8.80, and -8.46 kcal/mol, respectively, when docked with the COX-2 enzyme. researchgate.netscispace.com

Target ProteinPDB IDKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Hypoxia-Inducible Factor-1α (HIF-1α)Not SpecifiedKey active site residuesGood binding efficiency reported nih.gov
Cyclooxygenase-2 (COX-2)3NT1Phe381, Leu352, Val523, Ala527-9.11 (for difluorophenyl derivative) researchgate.net
VEGFR-2 KinaseNot SpecifiedHinge region residuesPotent action predicted nih.govnih.gov
Murine double minutes-2 (MDM2)Not SpecifiedGLN72, HIS73-359.20 jocpr.com
Peripheral Benzodiazepine Receptor (PBR)Not SpecifiedLEU43, GLN109, ILE141-257.9 to -286.3 jocpr.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices, which are fundamental to understanding a compound's chemical behavior.

For indazole derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to determine global reactivity parameters. researchgate.netresearchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO value indicates a molecule's ability to donate electrons, while the E_LUMO value reflects its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

These calculations have been used to rationalize the outcomes of chemical reactions. For instance, in the reaction of NH-indazoles with formaldehyde (B43269) in acidic conditions, B3LYP/6-311++G(d,p) calculations confirmed that the 1-substituted isomer is thermodynamically more stable than the 2-substituted isomer by approximately 20 kJ·mol⁻¹. nih.gov Furthermore, Gauge-Invariant Atomic Orbital (GIAO) calculations have been used to predict NMR chemical shifts, providing a sound theoretical basis for experimental observations. researchgate.netnih.gov

Calculation MethodParameterSignificanceApplication ExampleReference
DFT (B3LYP)HOMO-LUMO Energy Gap (ΔE)Predicts chemical reactivity and stabilityIdentified compounds 8a, 8c, and 8s as having the largest energy gaps, implying greater stability. nih.govresearchgate.net
DFT (B3LYP)Global Reactivity DescriptorsCharacterizes electron-donating/accepting abilityCalculated hardness, softness, electronegativity to evaluate corrosion inhibition properties. researchgate.net
GIAO/B3LYPNMR Chemical ShiftsProvides theoretical support for experimental NMR dataAided in the structural characterization of N1-CH₂OH derivatives of indazole. researchgate.netnih.govsemanticscholar.org

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis through computational methods allows for the exploration of a molecule's potential energy surface, identifying low-energy, stable conformations that are likely to be biologically relevant.

For indazole derivatives, the bicyclic core is largely planar, but the substituents can adopt various orientations. Theoretical studies have investigated the torsional angles of substituents to determine the most stable arrangements. In a study of (1H-indazol-1-yl)methanol derivatives, the torsion angles of the methanol (B129727) substituent (N2−N1−C−O) were found to be around 85.7° for nitro-substituted derivatives, which differed from the unsubstituted compound (75.4°). semanticscholar.org DFT methods have also been used to examine the molecular structure and binding energies of cyclic dimers formed by indazole carboxylic acids, which are stabilized by hydrogen bonds. researchgate.net This analysis is crucial for understanding crystal packing and intermolecular interactions. Such studies confirm that the carboxy group often prefers a nearly coplanar and transoid orientation relative to the heterocyclic ring. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

For indazole derivatives, both 2D and 3D-QSAR studies have been successfully applied. nih.gov In a study of indazoles as HIF-1α inhibitors, field and Gaussian-based 3D-QSAR models were developed. nih.gov These models generated steric and electrostatic contour maps, which provide a visual framework indicating where bulky or electron-withdrawing/donating groups would be favorable or unfavorable for activity. nih.gov The statistical robustness of these models is critical and is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high q² value (e.g., > 0.5) indicates good predictive ability.

In another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing, a QSAR model was developed using a combination of 2D and 3D descriptors. nih.gov This model explained 85.2% of the variance in inhibitory activity (R² = 0.852) and had an external predictability of 68.5%. nih.gov These validated models provide crucial structural insights that aid in the rational design of new, more effective agents. researchgate.net

Model TypeTargetKey DescriptorsStatistical ValidationReference
3D-QSARHIF-1α InhibitorsSteric and Electrostatic FieldsValidated through various statistical measures (PLS) nih.gov
2D/3D-QSARSAH/MTAN InhibitorsCombination of 2D and 3D structural descriptorsR² = 0.852, external predictability = 68.5% nih.gov
2D-QSARAnti-mycobacterial agentsBromines Count, chi2, SA Hydrophilic Arear² = 0.92, q² = 0.84, F = 42.72 researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Methods

Computational chemistry provides a powerful lens through which to view chemical reactions, allowing for the detailed elucidation of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states.

The synthesis of the indazole core has been the subject of such theoretical investigations. For example, the mechanism of an intramolecular Ullmann-type reaction to form a fluorinated indazole was studied using quantum chemical calculations. researchgate.net Similarly, DFT calculations were instrumental in revealing that an iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes proceeds via a radical chain mechanism. nih.gov

In a study of the addition of formaldehyde to NH-indazoles in aqueous hydrochloric acid, theoretical calculations were performed on the indazolium cations to understand the reaction pathway. nih.gov The calculations helped to determine that the mechanism likely involves the protonated form of formaldehyde reacting with the neutral indazole, as a direct reaction between two cations is highly unfavorable. nih.govsemanticscholar.org These computational studies not only support experimental findings but can also predict new reaction pathways and explain observed regioselectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Stability and Binding Affinity

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms over time. This technique is crucial for assessing the stability of a docked pose and for obtaining more accurate estimates of binding affinity.

MD simulations have been applied to complexes of indazole derivatives with their protein targets to confirm that the ligand remains stably bound in the active site. nih.gov In studies on COX-2 and VEGFR-2 inhibitors, MD simulations indicated that the lead compounds were relatively stable within the enzymes' active sites throughout the simulation period. nih.govresearchgate.net The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time; a stable RMSD suggests the system has reached equilibrium.

Furthermore, post-simulation analyses like the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method can be used to calculate the binding free energy of the complex. researchgate.netscispace.com This provides a more rigorous prediction of binding affinity than docking scores alone. For instance, a 50 ns MD simulation was used to confirm the stability of a potent fluoro-substituted indazole-thiadiazole hybrid targeting α-amylase and α-glucosidase. bohrium.com These simulations provide critical validation for the binding modes predicted by docking and increase confidence in the potential of the designed compounds. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-indazole-6-carbaldehyde hydrochloride, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

In ¹H NMR spectroscopy, the spectrum would be expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) would typically appear as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the bicyclic indazole ring would resonate in the aromatic region (approximately δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these aromatic protons are crucial for confirming the substitution pattern on the indazole core. Furthermore, a broad signal corresponding to the N-H proton of the pyrazole (B372694) ring is expected. In the hydrochloride salt form, protonation of the pyrazole nitrogen would lead to a downfield shift and potential broadening of the N-H signals compared to the free base.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aldehyde H 9.5 - 10.5 Singlet
Aromatic H 7.0 - 8.5 Multiplets

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aldehyde C=O 185 - 195

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of this compound. The technique also provides valuable structural information through the analysis of fragmentation patterns. The molecular formula for the free base, 1H-indazole-6-carbaldehyde, is C₈H₆N₂O, with a corresponding molecular weight of approximately 146.15 g/mol . sigmaaldrich.com

When analyzed by mass spectrometry using soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to be detected as the protonated molecular ion, [M+H]⁺. This would correspond to the mass of the cationic form of the molecule (the free base plus a proton), appearing at a mass-to-charge ratio (m/z) of approximately 147.16. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₈H₇N₂O⁺ for the cation) and distinguishing it from other compounds with the same nominal mass. nih.govrsc.org

Under higher energy conditions, such as those in Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), characteristic fragmentation patterns can be observed. Likely fragmentation pathways for the indazole core could include the loss of small molecules such as carbon monoxide (CO) from the aldehyde group or the cleavage of the pyrazole ring, providing further structural confirmation. researchgate.net

Table 3: Expected Mass Spectrometry Data for 1H-indazole-6-carbaldehyde

Ion Formula Calculated m/z Technique
[M+H]⁺ C₈H₇N₂O⁺ ~147.16 ESI, HRMS

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands would include a strong, sharp peak for the carbonyl (C=O) stretching vibration of the aldehyde group, typically found in the range of 1670-1700 cm⁻¹. The presence of the indazole ring would be confirmed by several bands: N-H stretching vibrations, which are often broad and can appear around 3100-3300 cm⁻¹; aromatic C-H stretching vibrations just above 3000 cm⁻¹; and aromatic C=C ring stretching vibrations in the 1450-1620 cm⁻¹ region. nih.govrsc.orgjocpr.com For the hydrochloride salt, the N-H stretching region may be particularly broad and complex due to the presence of the N⁺-H bond and hydrogen bonding interactions. nist.gov The pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and serves as a valuable reference for identification. nist.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Indazole N-H / N⁺-H Stretch 3100 - 3300 (Broad)
Aromatic C-H Stretch 3000 - 3100
Aldehyde C=O Stretch 1670 - 1700 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system, being an aromatic chromophore, is expected to exhibit strong absorption in the UV region. The spectrum would likely show characteristic absorption bands corresponding to π → π* transitions of the conjugated bicyclic aromatic system. The presence of the aldehyde group, a carbonyl chromophore, conjugated with the aromatic ring can also influence the absorption maxima (λmax) and molar absorptivity, potentially causing a bathochromic (red) shift compared to unsubstituted indazole. The specific λmax values and the shape of the absorption bands are useful for quantitative analysis and for studying the electronic properties of the compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide precise data on bond lengths, bond angles, and torsional angles. nih.gov It would unambiguously confirm the connectivity of the atoms, the planarity of the indazole ring, and the conformation of the aldehyde group relative to the ring. Furthermore, X-ray analysis would reveal detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding involving the indazolium cation and the chloride anion, as well as potential π–π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net

Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for its isolation in research quantities. jk-sci.com HPLC separates the target compound from impurities, starting materials, and byproducts based on differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a liquid mobile phase. A typical analysis would show a major peak corresponding to the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. jk-sci.combldpharm.com By coupling the HPLC system to a UV detector set at an appropriate wavelength (determined from UV-Vis spectroscopy), the elution of the compound can be monitored. Method development would involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with a suitable buffer), flow rate, and column type to achieve efficient separation and sharp, symmetrical peaks.

Table 5: Mentioned Compounds

Compound Name
This compound
1H-indazole-6-carbaldehyde
1H-indazole

In Vitro Biological Research and Mechanistic Studies of 1h Indazole 6 Carbaldehyde Hydrochloride Derivatives

Target Identification and Validation Strategies (Molecular Level, In Vitro)

The initial step in characterizing the biological activity of 1H-indazole derivatives involves identifying their specific molecular targets. In vitro strategies are fundamental to this process, allowing for the direct assessment of interactions between the compounds and biological macromolecules.

A primary approach is target-based screening, where libraries of indazole derivatives are tested against a panel of known biological targets, often enzymes or receptors implicated in disease pathways. Numerous derivatives of the core 1H-indazole structure have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling. nih.gov Identified kinase targets include Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), pan-Pim kinases, and Extracellular signal-Regulated Kinases (ERK1/2). nih.gov

Beyond kinases, other enzyme families are also targeted. For instance, certain 1H-indazole derivatives have shown inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), Ubiquitin Specific Protease 7 (USP7), and Polo-like kinase 4 (PLK4). nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and rationalize the binding of these indazole analogs to the active sites of enzymes like Cyclooxygenase-2 (COX-2). researchgate.net

In addition to enzymatic targets, receptor-binding studies have identified 1H-indazole derivatives that act as selective estrogen receptor degraders (SERDs) or as high-affinity ligands for the Estrogen Receptor β (ERβ) and the sigma-2 receptor. nih.govnih.govacs.org These identification and validation strategies at the molecular level are essential for understanding the specific proteins through which these compounds exert their biological effects, paving the way for more detailed mechanistic investigations.

Enzyme Inhibition Assays and Mechanistic Elucidation (In Vitro)

Once a potential enzyme target is identified, in vitro enzyme inhibition assays are performed to quantify the potency and elucidate the mechanism of inhibition of 1H-indazole derivatives. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC₅₀ value.

A broad range of enzymatic activities has been shown to be modulated by various 1H-indazole derivatives. For example, structure-guided design has led to the synthesis of derivatives with potent inhibitory activity against several kinase families. nih.gov One derivative demonstrated strong potency against the L858R/T790M double mutant of EGFR with an IC₅₀ value of 0.07 μM. nih.gov Another compound, 82a, was a powerful inhibitor of pan-Pim kinases, with IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

The table below summarizes the in vitro inhibitory activities of various 1H-indazole derivatives against a range of enzyme targets, showcasing the potency that has been achieved through chemical optimization. nih.gov

Target EnzymeDerivativeIC₅₀ Value
FGFR1 10230.2 ± 1.9 nM
EGFR T790M 1095.3 nM
EGFR (L858R/T790M) 1070.07 µM
Pim-1 82a0.4 nM
Pim-2 82a1.1 nM
Pim-3 82a0.4 nM
ERK 1/2 11920 nM / 7 nM
IDO1 1205.3 µM
IDO1 121720 nM
USP7 1450.61 µM
ULK1 14711 nM
PLK4 81c (CFI-400945)single-digit nM

These quantitative assays are critical for establishing structure-activity relationships (SAR), which guide the rational design of more potent and selective inhibitors. Mechanistic elucidation studies further investigate how these compounds inhibit the enzyme, determining whether the inhibition is competitive, non-competitive, or irreversible.

Receptor Binding Studies and Ligand-Binding Thermodynamics (In Vitro)

In cases where 1H-indazole derivatives target receptors rather than enzymes, in vitro binding assays are employed to determine their affinity and selectivity. These studies are crucial for compounds designed to modulate signaling pathways initiated by receptor activation.

Research has identified 1H-indazole derivatives that function as highly selective ligands for nuclear hormone receptors and other receptor types. nih.govnih.gov For example, through SAR studies on a triphenylalkene scaffold, compound 88 was identified as a highly efficient selective estrogen receptor degrader (SERD), capable of degrading the estrogen receptor-α (ER-α) with an IC₅₀ value of 0.7 nM. nih.gov Further research has focused on developing nonsteroidal compounds with a phenyl-2H-indazole core that show high binding affinity and selectivity for Estrogen Receptor β (ERβ) over ERα. acs.org The most effective of these compounds exhibit affinities for ERβ comparable to the natural ligand estradiol, with over 100-fold selectivity. acs.org

Additionally, a series of tetrahydroindazole (B12648868) compounds have been developed as highly potent and selective ligands for the sigma-2 receptor, a transmembrane protein implicated in various CNS disorders and cancer. nih.gov While detailed ligand-binding thermodynamics (e.g., determination of dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) changes) are not always reported in initial screenings, such data are invaluable for a deeper understanding of the molecular forces driving the ligand-receptor interaction. These parameters can be determined using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR).

Cell-Based Assays for Pathway Analysis and Phenotypic Screening (In Vitro, Non-Clinical)

To understand the biological effects of 1H-indazole derivatives in a more complex biological context, researchers utilize a variety of in vitro cell-based assays. These non-clinical assays bridge the gap between molecular-level interactions and cellular outcomes, providing insights into a compound's efficacy and mechanism of action within a living cell.

Phenotypic screening often begins with cytotoxicity or anti-proliferative assays across a panel of human cancer cell lines. The Sulforhodamine B (SRB) and MTT assays are commonly used to measure cell viability and determine the IC₅₀ values of the compounds. nih.govdntb.gov.ua For instance, a series of 1H-indazole-3-amine derivatives were evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC3), and liver (Hep-G2) cancer cells. nih.gov One derivative, compound 6o, showed a promising inhibitory effect against the K562 cell line with an IC₅₀ of 5.15 µM, while exhibiting greater selectivity for cancer cells over normal human embryonic kidney cells (HEK-293, IC₅₀ = 33.2 µM). nih.gov

The table below presents findings from various cell-based assays for different 1H-indazole derivatives. nih.govnih.govdntb.gov.ua

Cell LineAssay TypeDerivativeIC₅₀ / EC₅₀ Value
K562 (Leukemia)MTT6o5.15 µM
HEK-293 (Normal)MTT6o33.2 µM
HCT116 (Colorectal)SRB9f14.3 ± 4.4 µM
KMS-12 BM (Myeloma)Cellular Potency82a1400 nM
HT29 (Colorectal)Cellular Activity116, 117, 1180.9 ± 0.1 ~ 6.1 ± 1.1 µM
MDM2 MSD Cellular Assay1450.30 µM

Beyond general cytotoxicity, specific cell-based assays are used for pathway analysis. Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution. nih.gov Treatment of K562 cells with compound 6o led to an increase in the G0/G1 phase population, indicating cell cycle arrest at this checkpoint. nih.gov Assays to detect apoptosis are also employed to determine if the compounds induce programmed cell death. nih.gov

Mechanistic Investigation of Biological Activity at the Molecular Level

The culmination of in vitro research is the elucidation of the molecular mechanism of action. This involves integrating the data from target identification, enzyme and receptor assays, and cell-based studies to build a comprehensive model of how 1H-indazole derivatives function.

For many anticancer 1H-indazole derivatives, the mechanism involves the inhibition of key signaling kinases, as detailed in the enzyme inhibition assays. nih.gov By blocking the activity of enzymes like EGFR, Pim kinases, or ERK, these compounds can disrupt critical pathways that cancer cells rely on for proliferation, survival, and metastasis. nih.gov

The cellular effects observed, such as apoptosis and cell cycle arrest, are direct consequences of these molecular interactions. For example, further investigation into the effects of compound 6o revealed that it likely induces apoptosis and affects the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.gov This was confirmed using Western blotting assays to measure changes in the expression levels of key proteins within these pathways following treatment with the compound. nih.gov Similarly, a derivative targeting USP7 was found to decrease cell viability through both apoptosis and cell cycle arrest. nih.gov

These mechanistic investigations confirm that the phenotypic outcomes observed in cell-based assays are a direct result of the specific molecular target engagement identified in initial in vitro screenings. This detailed molecular-level understanding is fundamental for the continued development of 1H-indazole-6-carbaldehyde derivatives as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1H-indazole-6-carbaldehyde hydrochloride?

  • Methodological Answer : The synthesis of 1H-indazole-6-carbaldehyde derivatives often involves regioselective functionalization of the indazole ring. For example, iodination at the 6-position can be achieved using iodine and an oxidizing agent (e.g., N-iodosuccinimide) in solvents like dichloromethane or acetonitrile under controlled temperatures (40–60°C) . Subsequent conversion to the hydrochloride salt typically involves treatment with hydrochloric acid in a polar solvent.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • NMR spectroscopy : Proton and carbon NMR to confirm substitution patterns (e.g., aldehyde proton at δ ~10 ppm).
  • Mass spectrometry : High-resolution MS for molecular weight verification (C₈H₆N₂O·HCl, MW 182.6).
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • CAS Registry : Cross-reference with CAS No. 669050-69-5 for validation .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Stability studies should include:

  • pH-dependent degradation : Monitor via HPLC under acidic/neutral conditions (pH 2–7) at 25°C.
  • Light sensitivity : Store in amber vials to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound to maximize yield and minimize byproducts?

  • Methodological Answer : Use factorial design (e.g., 3² full factorial) to test variables:

  • Reaction temperature (40°C vs. 60°C).
  • Catalyst loading (0.1–1.0 eq).
  • Solvent polarity (dichloromethane vs. acetonitrile).
    Statistical analysis (ANOVA) identifies critical factors. AI-driven retrosynthesis tools can propose alternative pathways, such as flow chemistry for continuous iodination .

Q. What computational methods are effective for resolving crystallographic data contradictions in this compound derivatives?

  • Methodological Answer : For X-ray crystallography, use SHELXL for structure refinement. Key steps:

  • Twinned data handling : Apply HKLF5 format in SHELXL for twin-law correction.
  • Disorder modeling : Use PART and SUMP instructions to resolve overlapping electron density.
    Validate hydrogen-bonding networks with PLATON .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for novel derivatives of this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software).
  • Dynamic NMR : Resolve tautomerism or conformational exchange using variable-temperature studies.
  • IR spectroscopy : Assign aldehyde C=O stretches (~1700 cm⁻¹) and confirm salt formation via N–H stretches (~2500 cm⁻¹) .

Q. What strategies improve regioselective functionalization of the indazole ring during derivatization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc at N1) to steer electrophilic substitution to the 6-position.
  • Metal catalysis : Use Pd-mediated C–H activation with pyridine-based ligands for cross-coupling reactions.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .

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